molecular formula C12H9F2NO B8390363 5-(2,4-difluorobenzyl)pyridin-2(1H)-one

5-(2,4-difluorobenzyl)pyridin-2(1H)-one

Cat. No. B8390363
M. Wt: 221.20 g/mol
InChI Key: RNKLOMBTQBDOFJ-UHFFFAOYSA-N
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Patent
US08703801B2

Procedure details

A mixture of (2,4-difluoro-phenyl)-(6-methoxy-pyridin-3-yl)methanol 2 (2.28 g, 9.1 mmol), sodium iodide (5.45 g, 36.4 mmol), triethylsilane (2.2 ml, 13.6 mmol) in anhydrous acetonitrile (21 ml) and was stirred at room temperature. TFA (1.1 ml, 14.3 mmol) was added at a rate that maintained the temperature below 30° C.; TMSCl (5.8 ml, 45.5 mmol) was added, and the batch was heated at 70° C. for 3 h. Upon cooling to 55° C., a 0.8 M Na2SO3 (11.4 ml) was added, and the reaction mixture was concentrated in vacuo to 20 ml. A solution of 0.15 M Na2SO3 (11.4 ml) was added, the mixture was stirred at room temperature overnight. A solution of 1.4 M K2CO3 (13.6 ml) was added and cooled to 0° C. The crude product was extracted with ethyl acetate (60 ml) and washed with 0.15 M Na2SO3 (20 ml) and water (60 ml) and dried over anhydrous sodium sulfate. The mixture was distilled, and the residue was purified by flash column chromatography on silica gel (chloroform:methanol, 90:10). Yield 1.89 g (94%). 1H NMR (CDCl3, 500 MHz): δ 13.35 (s, 1H), 7.36-6.79 (m, 7H), 6.53 (d, 1H, J=9.2 Hz), 3.71 (s, 2H). 13C NMR (CDCl3, 125 MHz): δ 164.7, 162.4, 160.4, 143.2, 132.7, 131.2, 122.3, 120.3, 118.4, 111.4, 104.1, 30.3.
Name
(2,4-difluoro-phenyl)-(6-methoxy-pyridin-3-yl)methanol
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
11.4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[CH:12]=[N:13][C:14]([O:17]C)=[CH:15][CH:16]=1)O.[I-].[Na+].C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O.C[Si](Cl)(C)C.[O-]S([O-])=O.[Na+].[Na+]>C(#N)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:11]1[CH:16]=[CH:15][C:14](=[O:17])[NH:13][CH:12]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
(2,4-difluoro-phenyl)-(6-methoxy-pyridin-3-yl)methanol
Quantity
2.28 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C(O)C=1C=NC(=CC1)OC
Name
Quantity
5.45 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
21 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
11.4 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature below 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
the batch was heated at 70° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to 55° C.
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo to 20 ml
ADDITION
Type
ADDITION
Details
A solution of 0.15 M Na2SO3 (11.4 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
A solution of 1.4 M K2CO3 (13.6 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with ethyl acetate (60 ml)
WASH
Type
WASH
Details
washed with 0.15 M Na2SO3 (20 ml) and water (60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (chloroform:methanol, 90:10)

Outcomes

Product
Name
Type
Smiles
FC1=C(CC=2C=CC(NC2)=O)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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